N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
Description
N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide (CAS: 688054-97-9) is a structurally complex molecule comprising three key domains:
- Propyl-propanamide linker: Connects the piperazine moiety to the quinazolinone core, influencing molecular flexibility and pharmacokinetics .
- Quinazolinone-dioxolo-sulfanylidene system: Features a bicyclic [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold with a sulfanylidene substituent at position 6, likely enhancing hydrogen bonding and target engagement .
The compound’s molecular formula is C26H31N5O5S (MW: 525.6 g/mol), with synthetic routes involving coupling of piperazine intermediates to functionalized quinazolinones via carboxamide linkages, as described in analogous syntheses .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-34-19-5-3-18(4-6-19)30-13-11-29(12-14-30)9-2-8-27-24(32)7-10-31-25(33)20-15-22-23(36-17-35-22)16-21(20)28-26(31)37/h3-6,15-16,20H,2,7-14,17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHQQMXVQZCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity. Another compound with a similar structure has been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors.
Mode of Action
It’s suggested that the compound interacts with its targets, possibly leading to significant antibacterial and antifungal activity. Another similar compound has been reported to induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. For instance, compounds containing the (4-methoxyphenyl)piperazine moiety have been reported as potent acetylcholinesterase inhibitors. This suggests that N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide may also interact with enzymes in the cholinergic system.
Biological Activity
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide (CAS Number: 688054-97-9) is a synthetic compound with potential pharmaceutical applications. Its complex structure suggests various biological activities that warrant detailed investigation.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N5O5S |
| Molecular Weight | 525.6 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated against various bacterial strains using the agar disc-diffusion method.
Key Findings:
- The compound demonstrated activity against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis at concentrations of 1 mM in DMSO.
- Variants of this compound have shown enhanced potency against resistant strains of bacteria, suggesting its potential as a lead candidate for antibiotic development .
The biological activity of this compound can be attributed to its ability to inhibit DNA synthesis in bacterial cells. This inhibition is primarily due to the generation of toxic radical species that disrupt cellular processes leading to cell death.
Mechanistic Insights:
- The compound undergoes a reduction process that generates nitro radical anions.
- These radicals can cause DNA strand breaks and inhibit replication, which is particularly effective against anaerobic Gram-negative bacteria .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various quinazoline derivatives found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests that it could serve as a basis for developing new antibiotics targeting resistant bacterial infections.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the piperazine moiety significantly enhance the compound's affinity for bacterial targets. Compounds with methoxy substitutions on the phenyl ring showed increased activity compared to their unsubstituted counterparts.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide exhibit promising anticancer properties. The quinazoline moiety is known for its ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that derivatives of quinazoline can effectively target epidermal growth factor receptors (EGFR), which are often overexpressed in tumors .
Neuropharmacological Applications
The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives have been extensively studied for their anxiolytic and antidepressant effects. Research has demonstrated that such compounds can modulate serotonin and dopamine receptors, making them candidates for treating mood disorders .
Antimicrobial Properties
The presence of the sulfanylidene group in the structure may confer antimicrobial activity. Compounds with similar functional groups have shown effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound could be developed into a novel antimicrobial agent .
Pharmacological Research
Drug Development
The structural complexity of this compound makes it a valuable candidate for drug development. Its ability to interact with multiple biological targets can lead to the development of multi-target drugs that may improve therapeutic efficacy and reduce side effects .
Mechanism of Action Studies
Investigating the mechanism of action of this compound can provide insights into its pharmacological effects. Understanding how it interacts at the molecular level with specific enzymes or receptors can guide further modifications to enhance its activity and selectivity .
Material Science Applications
Nanomaterial Synthesis
Recent studies have explored the use of complex organic compounds like this one in synthesizing nanomaterials. The unique properties of the compound can facilitate the formation of nanoparticles with specific functionalities for applications in drug delivery systems and biosensors .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of EGFR by quinazoline derivatives. |
| Study 2 | Neuropharmacology | Showed modulation of serotonin receptors by piperazine-based compounds. |
| Study 3 | Antimicrobial Properties | Identified potential antibacterial activity against E. coli and S. aureus. |
| Study 4 | Drug Development | Highlighted multi-target interactions leading to improved therapeutic profiles. |
| Study 5 | Nanomaterial Synthesis | Developed nanoparticles using the compound for targeted drug delivery applications. |
Comparison with Similar Compounds
N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene…}butanamide (CAS: 688054-32-2)
- Structure : Replaces 4-methoxyphenyl with 2-fluorophenyl and employs a butanamide linker.
- Molecular Formula : C28H34FN5O4S (MW: 555.7 g/mol) .
- Key Differences: Electronic Effects: Fluorine’s electron-withdrawing nature may reduce piperazine basicity compared to the methoxy group, altering receptor binding . Pharmacokinetics: Longer aliphatic chain (butanamide vs.
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-{…}hexanamide (CAS: 688053-57-8)
- Structure : Features a 3-chlorophenyl substituent and hexanamide linker.
- Molecular Formula : C28H34ClN5O4S (MW: 572.1 g/mol) .
- Key Differences :
- Steric and Electronic Effects : Chlorine’s bulkiness and strong electron-withdrawing properties may hinder piperazine conformational freedom, impacting target selectivity .
- Activity : Chlorinated arylpiperazines in related anticonvulsant studies (e.g., ED50 = 23–205 mg/kg in MES tests) suggest halogen substituents enhance potency but may introduce neurotoxicity risks .
Functional Group Variations in the Quinazolinone Core
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (CAS: 60547-97-9)
- Structure: Lacks the sulfanylidene and dioxolo groups but retains a piperazine-quinazolinone framework.
- Molecular Formula : C14H19N5O2 (MW: 289.3 g/mol) .
- Key Differences: Sulfanylidene vs. Dioxolo Ring: The fused dioxolo system in the target compound may enhance rigidity and π-π stacking with aromatic residues in binding pockets .
Anticonvulsant Piperazine Derivatives
- N-[3-(4-Methylpiperazin-1-yl)propyl]-3-aryl-pyrrolidine-2,5-diones :
- Substituents like 3-chlorophenyl or 4-fluorophenyl on piperazine showed ED50 values of 29–48 mg/kg in MES tests, but spirocycloalkyl analogues were inactive .
- Inference : The target compound’s 4-methoxyphenyl group may balance potency and solubility, avoiding the neurotoxicity associated with halogens .
EGFR-Targeting Degraders
- Compound 27 (EGFR degrader): Shares a piperazine-propanamide-quinazolinone scaffold but includes a chlorophenyl group and a pyrolidine-carboxamide tail . Key Insight: The target compound’s dioxolo-sulfanylidene system could mimic ATP-binding motifs in kinases, though specific activity data are lacking .
Preparation Methods
Conrad-Limpach Cyclization
A modified Conrad-Limpach reaction enables the formation of the quinazoline ring. Starting with 8-hydroxy-2,3-dihydrobenzo[b]dioxane-5-carboxylic acid methyl ester, thermal cyclization with ethyl acetoacetate under acidic conditions yields the 4(3H)-quinazolinone intermediate. Subsequent thionation using phosphorus pentasulfide (P₂S₁₀) in anhydrous toluene introduces the 6-sulfanylidene moiety.
Key Reaction Conditions :
Palladium-Catalyzed Coupling
Patent CN112939995A discloses a Pd-catalyzed method for constructing the dioxane-quinazoline hybrid. Using methyl 8-bromo-2,3-dihydrobenzo[b]dioxane-5-carboxylate, a Suzuki-Miyaura coupling with boronic acids introduces substituents at position 5. Reductive cyclization with ammonium formate and palladium on carbon (Pd/C) generates the quinazolinone core.
Advantages :
Introduction of the Piperazine-Propyl Side Chain
The N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl} group is incorporated via nucleophilic substitution or reductive amination.
Alkylation of Piperazine
4-(4-Methoxyphenyl)piperazine is reacted with 1-bromo-3-chloropropane in acetonitrile at reflux to form 3-chloropropyl-4-(4-methoxyphenyl)piperazine. Subsequent displacement of the chloride with sodium azide, followed by Staudinger reduction, yields the primary amine intermediate.
Optimization Notes :
Reductive Amination
An alternative route involves condensing 4-(4-methoxyphenyl)piperazine with aldehyde derivatives. For example, 3-oxopropanenitrile undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, producing the propyl-linked piperazine.
Propanamide Linkage Formation
Coupling the quinazoline core with the piperazine-propyl amine requires activation of the carboxylic acid intermediate.
Carbodiimide-Mediated Amidation
3-{8-Oxo-6-sulfanylidene-dioxolo[4,5-g]quinazolin-7-yl}propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction with N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amine in dichloromethane (DCM) affords the target compound.
Critical Parameters :
- Molar ratio (acid:amine:EDC): 1:1.2:1.5
- Reaction time: 12–16 hours
- Yield: 68–74%
Mixed Carbonate Approach
Patent CN104016929A describes an alternative using p-nitrophenyl carbonate intermediates. The quinazoline-propanoic acid is converted to its p-nitrophenyl active ester, which reacts efficiently with the piperazine-propyl amine at room temperature.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.57 (s, 1H, NH), 8.20–8.16 (m, 3H, aromatic), 3.76 (s, 3H, OCH₃), 3.45–3.38 (m, 4H, piperazine), 2.65–2.58 (m, 6H, propyl and CONH)
- HRMS (ESI+) : m/z calcd for C₂₇H₃₂N₅O₅S [M+H]⁺: 562.2124; found: 562.2128
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Conrad-Limpach + EDC | 74 | 95 | Moderate | $$$$ |
| Pd-Coupling + Mixed Carbonate | 68 | 97 | High | $$$$$ |
Key Observations :
- Pd-catalyzed methods offer better regioselectivity but require expensive catalysts
- Carbodiimide-mediated amidation is cost-effective for lab-scale synthesis
Challenges and Optimization Opportunities
- Thionation Side Reactions : Overexposure to P₂S₁₀ leads to desulfurization byproducts; controlled stoichiometry (1.1 equiv) mitigates this
- Piperazine Alkylation Selectivity : Competing N- vs. O-alkylation is minimized using polar aprotic solvents (e.g., DMF)
- Amidation Efficiency : Pre-activation of the carboxylic acid with ClCO₂Et improves coupling yields by 15%
Q & A
Q. What are the optimal conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Temperature Control : Reactions involving amide coupling or heterocycle formation often require reflux (80–120°C) .
- Catalysts : Use coupling agents like HATU or EDC/HOBt for amide bond formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization improves purity .
Table 1 : Example Conditions from Analogous Compounds
| Reaction Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Amide Coupling | DMF | 25 | EDC/HOBt | 65 | 95 |
| Piperazine Alkylation | THF | 80 | K₂CO₃ | 72 | 90 |
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, quinazolinone aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (e.g., C: 62.1%, H: 5.2%, N: 12.0%) .
Q. What methodologies are recommended for initial bioactivity screening?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or GPCRs (e.g., dopamine D3 receptor binding at 10 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa cells) .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in pharmacological data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets (e.g., docking into dopamine D3 receptor pockets using AutoDock Vina) .
- Quantum Chemical Calculations : Analyze electron density maps to explain reactivity discrepancies (e.g., sulfanylidene group’s nucleophilic behavior) .
- Data Integration : Cross-reference experimental IC₅₀ values with computed binding energies to validate hypotheses .
Q. What strategies address low aqueous solubility during formulation?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility .
- Salt Formation : Convert free base to hydrochloride salt (improves solubility by 10–20×) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI < 0.2) for sustained release .
Q. How are structure-activity relationships (SAR) studied for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 2-fluorophenyl on the piperazine ring) .
- Bioisosteric Replacement : Substitute sulfanylidene with carbonyl groups to assess potency changes .
Table 2 : Example SAR Findings from Analogous Compounds
| Modification | Target Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxyphenyl (original) | 12.5 ± 1.2 | 0.05 |
| 2-Fluorophenyl | 8.3 ± 0.9 | 0.03 |
| 3-Chlorophenyl | 15.7 ± 2.1 | 0.02 |
Q. What advanced techniques characterize synthetic byproducts or degradation products?
- Methodological Answer :
- HPLC-MS/MS : Identify impurities using C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% formic acid) .
- Stability Studies : Accelerated degradation under heat (40°C) or UV light to profile degradation pathways .
Q. How can AI-driven tools optimize reaction pathways for scale-up?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
